molecular formula C8H4ClNO3 B2496186 5-Chloro-1,2-benzoxazole-3-carboxylic acid CAS No. 108805-37-4

5-Chloro-1,2-benzoxazole-3-carboxylic acid

Cat. No.: B2496186
CAS No.: 108805-37-4
M. Wt: 197.57
InChI Key: KUDYWISGEFWOJH-UHFFFAOYSA-N
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Description

5-Chloro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused to an oxazole ring, with a chlorine atom at the 5th position and a carboxylic acid group at the 3rd position.

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They are isosteres of the nucleic acid bases guanine and adenine, which allows them to easily interact with biological receptors in the human body .

Cellular Effects

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, antitubercular, antioxidant, antifungal, anti-inflammatory, antihyperglycemic, antidepressant, cytotoxic agents, anticonvulsant, and analgesic agents .

Molecular Mechanism

Benzoxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoxazole derivatives can be synthesized using various methods, and their effects can be studied over time .

Dosage Effects in Animal Models

Benzoxazole derivatives have been studied for their pharmacological activities, and their effects can vary with different dosages .

Metabolic Pathways

Benzoxazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzoxazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzoxazole derivatives are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-benzoxazole-3-carboxylic acid typically involves the condensation of 2-aminophenol with substituted benzaldehydes under various reaction conditions. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth at room temperature under solvent-free conditions . Another approach utilizes microwave irradiation to achieve the desired product in a shorter reaction time .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of nanocatalysts and ionic liquid catalysts has been reported to enhance the yield and efficiency of the synthesis process . These methods are favored for their operational simplicity, high yield, and good atom economy.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit a range of biological activities .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate .

Biology

In biological research, benzoxazole derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties. These compounds have shown promising results in inhibiting the growth of various pathogens and cancer cells .

Medicine

In medicinal chemistry, 5-Chloro-1,2-benzoxazole-3-carboxylic acid and its derivatives have been explored for their potential as therapeutic agents. They have been found to target specific enzymes and proteins involved in disease pathways, making them potential candidates for drug development .

Industry

In the industrial sector, benzoxazole derivatives are used in the production of dyes, pigments, and other functional materials. Their unique chemical properties make them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-1,2-benzoxazole-3-carboxylic acid include:

Uniqueness

What sets this compound apart from its analogs is the presence of the chlorine atom at the 5th position. This substitution can significantly influence the compound’s reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse biological properties .

Properties

IUPAC Name

5-chloro-1,2-benzoxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDYWISGEFWOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108805-37-4
Record name 5-chloro-1,2-benzoxazole-3-carboxylic acid
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